![molecular formula C14H9Cl2FO2 B5846628 4-fluorobenzyl 2,4-dichlorobenzoate](/img/structure/B5846628.png)
4-fluorobenzyl 2,4-dichlorobenzoate
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Overview
Description
4-fluorobenzyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 2,4-dichlorobenzoate is not well understood. However, it is believed that this compound exerts its biological activity by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluorobenzyl 2,4-dichlorobenzoate are not well documented. However, some studies have reported that this compound exhibits anticancer, antimicrobial, and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using 4-fluorobenzyl 2,4-dichlorobenzoate in lab experiments include its high purity, stability, and ease of handling. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.
Future Directions
There are several future directions for the use of 4-fluorobenzyl 2,4-dichlorobenzoate in scientific research. Some of these directions include:
1. Development of new synthetic strategies for the preparation of this compound.
2. Investigation of the mechanism of action of this compound.
3. Development of new bioactive molecules using this compound as a building block.
4. Exploration of the potential applications of this compound in material science.
5. Investigation of the toxicity and safety of this compound.
Conclusion:
In conclusion, 4-fluorobenzyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively used as a building block for the synthesis of various bioactive molecules, as a reagent for the synthesis of various organic compounds, and as a precursor for the synthesis of various functional materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4-fluorobenzyl 2,4-dichlorobenzoate involves the reaction of 4-fluorobenzyl alcohol with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
The 4-fluorobenzyl 2,4-dichlorobenzoate compound has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds. In material science, this compound has been used as a precursor for the synthesis of various functional materials.
properties
IUPAC Name |
(4-fluorophenyl)methyl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-3-6-12(13(16)7-10)14(18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXJLTWNTOHGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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